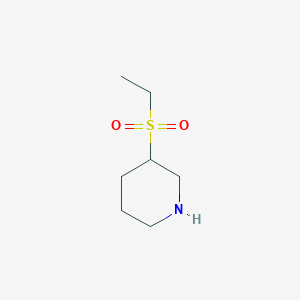

3-Ethylsulfonylpiperidine

CAS No.:

Cat. No.: VC16695517

Molecular Formula: C7H15NO2S

Molecular Weight: 177.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO2S |

|---|---|

| Molecular Weight | 177.27 g/mol |

| IUPAC Name | 3-ethylsulfonylpiperidine |

| Standard InChI | InChI=1S/C7H15NO2S/c1-2-11(9,10)7-4-3-5-8-6-7/h7-8H,2-6H2,1H3 |

| Standard InChI Key | WHUBOZFPOYDNFU-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)C1CCCNC1 |

Introduction

Structural and Chemical Characteristics of 3-Ethylsulfonylpiperidine

Molecular Architecture

3-Ethylsulfonylpiperidine (C₇H₁₅NO₂S) consists of a six-membered piperidine ring with an ethylsulfonyl (-SO₂C₂H₅) substituent at the 3-position. The sulfonyl group’s electron-withdrawing nature polarizes the ring, increasing susceptibility to nucleophilic and electrophilic attacks at adjacent positions . Compared to pyridine analogs like 3-(ethylsulfonyl)pyridine-2-sulfonamide , the piperidine ring’s saturated structure reduces aromaticity, potentially altering solubility and reactivity.

Physicochemical Properties

While experimental data for 3-ethylsulfonylpiperidine are scarce, analogs such as 3-(ethylsulfonyl)pyridine-2-sulfonamide offer approximate benchmarks :

| Property | Value (Analog) | Expected Range (Piperidine Derivative) |

|---|---|---|

| Density (g/cm³) | 1.5 ± 0.1 | 1.2–1.4 |

| Boiling Point (°C) | 544.3 ± 60.0 | 300–350 |

| Molecular Weight (g/mol) | 250.295 | 177.27 (C₇H₁₅NO₂S) |

The lower molecular weight and reduced aromaticity of 3-ethylsulfonylpiperidine likely result in a lower boiling point and density compared to its pyridine counterpart.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-ethylsulfonylpiperidine may involve:

-

Sulfonation of Piperidine: Direct sulfonation using ethylsulfonyl chloride under basic conditions.

-

Nucleophilic Substitution: Reacting 3-chloropiperidine with sodium ethylsulfinate in polar aprotic solvents like dimethylformamide (DMF) .

A patent describing 3-methylpyridine synthesis provides insights into scalable production. Key parameters include:

-

Temperature: 260–300°C (optimal for heterocyclic reactions).

-

Pressure: 30–130 bar (enhances reaction rates in continuous reactors).

-

Catalysts: Ammonia and acetic acid (improve yield by stabilizing intermediates) .

Industrial Optimization

Industrial-scale production would likely employ continuous flow reactors to maximize efficiency. For example, a 100-liter reactor operating at 278°C and 100 bar achieved a 64.6% yield for 3-picoline , suggesting similar conditions could be adapted for 3-ethylsulfonylpiperidine.

Reactivity and Functionalization

Electrophilic Substitution

The ethylsulfonyl group directs electrophiles to the 2- and 4-positions of the piperidine ring. Nitration or halogenation at these sites could yield derivatives for pharmaceutical screening.

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation may convert the sulfonyl group to a thioether (-S-C₂H₅), altering bioactivity.

-

Oxidation: Under strong oxidizing conditions (e.g., KMnO₄), the ethyl group may oxidize to a carboxylic acid.

Biological Activity and Applications

Pharmacological Prospects

Piperidine scaffolds are prevalent in drug discovery (e.g., antihistamines, antipsychotics). The sulfonyl group’s ability to hydrogen-bond with biological targets may enhance binding affinity, making 3-ethylsulfonylpiperidine a candidate for:

-

Enzyme Inhibition: Potential interaction with proteases or kinases.

-

Anti-inflammatory Agents: Modulation of COX-2 pathways, as seen in sulfonated pyridines.

Challenges and Future Directions

Knowledge Gaps

Current limitations include:

-

Lack of experimental data on toxicity and pharmacokinetics.

-

Unoptimized synthesis routes leading to low yields.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume